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Compound of Interest

Compound Name: 4-Ethylcyclohexene

Cat. No.: B1329803 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 4-Ethylcyclohexene. It is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis, offering detailed experimental protocols and a thorough interpretation of

spectroscopic data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Ethylcyclohexene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

5.6-5.8 m 2H
Olefinic protons (-

CH=CH-)

2.0-2.2 m 2H Allylic protons

1.8-2.0 m 1H Methine proton (-CH-)

1.1-1.6 m 6H
Cyclohexyl and ethyl

methylene protons

0.9 t 3H
Ethyl methyl protons (-

CH₃)

¹³C NMR (Carbon-13) NMR Data

While a complete experimental dataset is not publicly available, the presence of ¹³C NMR data

is noted in chemical databases such as PubChem.[1] Predicted chemical shifts are provided

below based on structure-property relationships.

Chemical Shift (δ, ppm) Carbon Type Assignment

125-135 CH Olefinic carbons (-CH=CH-)

30-40 CH Methine carbon (-CH-)

25-35 CH₂
Cyclohexyl and ethyl

methylene carbons

10-15 CH₃ Ethyl methyl carbon (-CH₃)

Infrared (IR) Spectroscopy
The following are characteristic infrared absorption bands for 4-Ethylcyclohexene.
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

3020-3100 Medium =C-H Stretch

2850-2960 Strong C-H Stretch

1640-1660 Medium C=C Stretch

1450 Medium C-H Bend

650-1000 Strong =C-H Out-of-plane bend

Mass Spectrometry (MS)
The mass spectrum of 4-Ethylcyclohexene is available from the NIST WebBook.[2][3] The key

fragments from electron ionization are presented below.

m/z Relative Intensity Assignment

110 Moderate [M]⁺ (Molecular Ion)

81 High [M - C₂H₅]⁺

67 Base Peak [C₅H₇]⁺

54 Moderate [C₄H₆]⁺

41 High [C₃H₅]⁺

29 High [C₂H₅]⁺

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of liquid samples

like 4-Ethylcyclohexene.

Sample Preparation:
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Sample Quantity: For ¹H NMR, dissolve 5-25 mg of 4-Ethylcyclohexene in approximately

0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg

is recommended.[4][5]

Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for non-polar compounds like

4-Ethylcyclohexene.

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for

chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent contains residual non-

deuterated solvent, this signal can also be used for calibration (e.g., CHCl₃ at 7.26 ppm).[6]

Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of

any particulate matter. Filter the solution through a pipette with a small cotton or glass wool

plug into a clean, dry 5 mm NMR tube.[7]

Instrument Parameters:

Spectrometer: A 300 MHz or higher field NMR spectrometer is suitable for routine analysis.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence is used.

Number of Scans: 8-16 scans are typically sufficient.

Relaxation Delay: A delay of 1-2 seconds between pulses is common.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to

single lines for each carbon.

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low

natural abundance of ¹³C.

Relaxation Delay: A 2-second relaxation delay is a common starting point.[6]

Data Processing:
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Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-

domain spectrum via a Fourier transform.

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the

positive absorptive mode, and the baseline is corrected to be flat.

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative

number of protons.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples like

4-Ethylcyclohexene.

Sample Preparation:

Place a small drop of neat 4-Ethylcyclohexene directly onto the ATR crystal (e.g., diamond

or zinc selenide).[8]

Instrument Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Background Spectrum: A background spectrum of the clean, empty ATR crystal should be

collected prior to sample analysis to subtract any atmospheric or instrumental interferences.

Spectral Range: A typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: Co-adding 16-32 scans improves the signal-to-noise ratio.

Data Processing:
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The sample spectrum is ratioed against the background spectrum to produce the final

absorbance or transmittance spectrum.

Peak positions are identified and correlated with known functional group absorption

frequencies.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing

volatile compounds like 4-Ethylcyclohexene.[9][10][11]

Sample Preparation:

Prepare a dilute solution of 4-Ethylcyclohexene in a volatile organic solvent (e.g.,

dichloromethane or hexane).

Instrument Parameters:

Gas Chromatograph (GC):

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating non-polar

analytes.

Oven Program: A temperature program is used to separate the components of the sample.

A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes,

and then ramp up to a higher temperature (e.g., 250 °C).

Mass Spectrometer (MS):

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to

separate the ions based on their mass-to-charge ratio (m/z).

Scan Range: A scan range of m/z 35-300 is typically sufficient to detect the molecular ion

and key fragments of 4-Ethylcyclohexene.
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Data Processing:

The total ion chromatogram (TIC) shows the separation of compounds over time.

The mass spectrum for the peak corresponding to 4-Ethylcyclohexene is extracted.

The fragmentation pattern is analyzed to identify the molecular ion and characteristic

fragment ions, which can be compared to library spectra for confirmation.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 4-
Ethylcyclohexene.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 4-Ethylcyclohexene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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